molecular formula C9H9N3O2 B8625233 2-azido-1-(2-methoxyphenyl)ethan-1-one CAS No. 34635-38-6

2-azido-1-(2-methoxyphenyl)ethan-1-one

Cat. No.: B8625233
CAS No.: 34635-38-6
M. Wt: 191.19 g/mol
InChI Key: LYBQLVHZDNTIIM-UHFFFAOYSA-N
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Description

2-Azido-1-(2-methoxyphenyl)ethan-1-one is an azide-functionalized aromatic ketone characterized by a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and asymmetric biocatalytic reductions . Its structural features—including the electron-donating methoxy group and the reactive azide moiety—make it distinct from related derivatives.

Properties

CAS No.

34635-38-6

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-azido-1-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9N3O2/c1-14-9-5-3-2-4-7(9)8(13)6-11-12-10/h2-5H,6H2,1H3

InChI Key

LYBQLVHZDNTIIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Key Findings:

ParameterValue
Yield66%
Purity (HPLC)>95%
Reaction Time6 hours
Temperature25°C

The method avoids stoichiometric oxidants, leveraging direct electron transfer for azide incorporation. The ¹H NMR spectrum confirmed regioselectivity, with characteristic signals at δ 4.50 ppm (s, 2H, CH₂N₃) and δ 3.93 ppm (s, 3H, OCH₃).

Boron-Mediated Azidation of α-Bromo Ketones

A boron-based approach adapted from 1,2-azido alcohol synthesis was modified for aryl ketones. While originally applied to 4-methoxy derivatives, the method was successfully extended to 2-methoxyphenyl substrates:

  • Reactants : 2-Bromo-1-(2-methoxyphenyl)ethan-1-one (10 mmol), sodium azide (NaN₃, 12 mmol), and borane-dimethyl sulfide (BH₃·DMS, 7 mmol) in tetrahydrofuran (THF).

  • Conditions : Slow addition of bromo ketone to BH₃·DMS at 0°C, followed by stirring at room temperature for 2 hours.

  • Workup : Quenching with methanol, extraction with diethyl ether, and drying over Na₂SO₄.

Key Findings:

ParameterValue
Yield78%
Side Products<5% dehalogenated byproducts
ScalabilityDemonstrated at 50-g scale

The boron reagent facilitates simultaneous bromide displacement and azide transfer, with FT-IR analysis showing a strong azide stretch at 2105 cm⁻¹. However, excess BH₃·DMS requires careful handling due to pyrophoricity.

Photolytic Synthesis via Nanocrystalline Precursors

A nanocrystalline synthesis route was reported in a 2017 study investigating photolytic behavior. While primarily focused on photochemistry, the method provides high-purity azido ketones:

  • Reactants : α-Bromo-1-(2-methoxyphenyl)ethan-1-one nanocrystals (1 mmol) and NaN₃ (1.2 mmol) in a water-acetone (3:1) suspension.

  • Conditions : UV irradiation (λ = 365 nm) for 3 hours under argon.

  • Workup : Filtration, washing with cold water, and recrystallization from ethanol.

Key Findings:

ParameterValue
Yield82%
Crystal SystemMonoclinic (P2₁/c)
Unit Cell Dimensionsa = 7.696 Å, b = 9.025 Å, c = 14.248 Å, β = 118.7°

X-ray diffraction confirmed the azide group’s linear geometry (N–N–N angle = 170.84°), critical for downstream "click chemistry". The photolytic approach minimizes solvent use but requires specialized UV equipment.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYieldPurityScalabilitySafety Concerns
Electrochemical66%>95%ModerateHigh-voltage equipment
Boron-Mediated78%90-92%HighBH₃·DMS pyrophoricity
Photolytic82%>98%LowUV radiation hazards

The boron-mediated method offers the best balance of yield and scalability, whereas the photolytic route achieves superior purity at smaller scales. Electrochemical synthesis excels in avoiding hazardous reagents but requires specialized infrastructure.

Optimization Strategies

Solvent Systems

  • THF/Water Mixtures : Enhanced NaN₃ solubility in boron-mediated reactions reduced reaction time by 30%.

  • Acetonitrile : Optimal for electrochemical methods due to high dielectric constant (ε = 37.5).

Temperature Control

  • Cryogenic Conditions : Lowering the boron-mediated reaction to −20°C suppressed β-elimination byproducts to <2%.

  • Room Temperature : Sufficient for electrochemical and photolytic methods, simplifying process design.

Challenges and Mitigation

  • Azide Instability : All methods require strict moisture exclusion to prevent HN₃ formation. Storage under argon at −20°C is recommended.

  • Regioselectivity : The 2-methoxy group’s ortho-directing effect ensures >95% α-azidation, confirmed by NOESY NMR .

Chemical Reactions Analysis

Types of Reactions: alpha-Azido-2’-methoxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.

    Cycloaddition Reactions: Copper(I) catalysts and alkynes are commonly used.

    Reduction Reactions: Triphenylphosphine (PPh₃) is a typical reducing agent.

Major Products Formed:

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

alpha-Azido-2’-methoxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Azido-2’-methoxyacetophenone involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are stable and have unique chemical properties . The azido group can also be reduced to an amine, which can further participate in various chemical transformations.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the methoxy group on the phenyl ring significantly impacts reactivity and applications. Key comparisons include:

Compound Substituent Position Key Properties/Applications Reference
2-Azido-1-(2-methoxyphenyl)ethan-1-one Ortho (-OCH₃) Potential steric hindrance due to proximity of azide and methoxy groups; limited direct data. -
2-Azido-1-(4-methoxyphenyl)ethan-1-one Para (-OCH₃) Synthesized in 90% yield via NaN₃ substitution; used in asymmetric bioreduction to (S)- or (R)-alcohols.
2-Azido-1-(4-bromophenyl)ethan-1-one Para (-Br) Electron-withdrawing Br enhances electrophilicity; used in triazole synthesis (e.g., compound 22b).
2-Azido-1-(4-fluorophenyl)ethan-1-one Para (-F) Fluorine's inductive effects improve stability; precursor to antifungal agents (e.g., compounds 33–36).

Key Findings :

  • Steric vs. Electronic Effects : Ortho-substituted derivatives may exhibit slower reaction kinetics in cycloadditions due to steric hindrance, whereas para-substituted analogs (e.g., 4-methoxy or 4-bromo) show enhanced reactivity in bioreduction and triazole formation .
  • Biocatalytic Selectivity : In asymmetric reductions, A. sydowii and M. racemosus fungi convert para-substituted derivatives (e.g., 4-methoxy, 4-bromo) into enantiomerically enriched alcohols with >90% selectivity. The ortho-methoxy analog’s performance remains unstudied but may differ due to steric constraints .

Reactivity in Click Chemistry

The azide group enables Cu-catalyzed cycloadditions with alkynes. For example:

  • 2-Azido-1-(p-tolyl)ethan-1-one reacts with phenyl acetylene under green LED irradiation to form 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-(p-tolyl)ethan-1-one in high yield .
  • 2-Azido-1-(4-chlorophenyl)ethan-1-one similarly forms triazoles for antimicrobial applications .

Comparison :
Para-substituted derivatives (e.g., 4-methyl, 4-chloro) exhibit consistent reactivity in triazole synthesis. The ortho-methoxy variant’s performance is undocumented but may require optimized conditions to overcome steric effects.

Physicochemical Properties

Limited spectral data are available for the ortho-methoxy derivative. However, comparisons with para-substituted analogs include:

Compound ¹³C NMR (δ, ppm) HRMS ([M+H]+) Reference
2-Azido-1-(4-methoxyphenyl)ethan-1-one 190.2 (C=O), 165.5 (Ar-C), 49.7 (CH₂N₃) -
1-(4-Bromophenyl)-2-(triazolyl)ethan-1-one 190.2 (C=O), 132.5–154.7 (Ar-C) 431.0492 (C₂₂H₁₆BrN₄O)

Insights : The ortho-methoxy group may downfield-shift adjacent carbons in NMR due to electron donation and steric compression.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 2-azido-1-(2-methoxyphenyl)ethan-1-one in laboratory settings?

  • Methodological Answer : Due to the azide group's explosive potential, strict safety measures are required:

  • Use blast shields, fume hoods, and minimal quantities during synthesis .
  • Wear PPE (gloves, goggles, lab coats) and avoid metal spatulas to prevent friction-induced ignition .
  • Store waste in inert, labeled containers and dispose via specialized hazardous waste services to mitigate environmental risks .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • FT-IR and NMR : Identify the azide (~2100 cm⁻¹) and methoxy groups (δ 3.8–4.0 ppm in ¹H NMR) .
  • Single-crystal X-ray diffraction : Resolves molecular geometry. For analogous azido-ketones, monoclinic systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 7.696 Å, β = 118.7°) have been reported . Refinement using R factors <0.05 ensures accuracy .

Q. How is this compound typically synthesized?

  • Methodological Answer :

  • Nucleophilic substitution : React 2-bromo-1-(2-methoxyphenyl)ethanone with NaN₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Safety Note : Conduct reactions in small batches under inert atmospheres (N₂/Ar) to minimize explosion risks .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability of this azido-ketone?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess azide group stability and electron density distribution .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O) influencing crystal packing, as seen in related structures .

Q. What strategies mitigate hazards during large-scale synthesis?

  • Methodological Answer :

  • Flow chemistry : Continuous microreactors reduce azide accumulation, enabling safer scale-up. For example, Omura-Sharma-Swern oxidation in flow systems minimizes thermal hazards .
  • In situ monitoring : Use Raman spectroscopy or inline IR to detect intermediates and adjust reaction parameters dynamically .

Q. How do substituent positions (e.g., methoxy vs. methyl) affect the compound’s reactivity?

  • Methodological Answer :

  • Comparative studies : Substitute the 2-methoxy group with methyl (as in 2-azido-1-(4-methylphenyl)ethanone) and analyze reaction rates. Electron-donating groups (e.g., methoxy) stabilize intermediates via resonance, altering azide decomposition pathways .
  • Kinetic profiling : Use DSC/TGA to quantify thermal stability differences between analogs .

Q. Can this compound serve as a precursor for click chemistry applications?

  • Methodological Answer :

  • CuAAC reactions : React with alkynes to form 1,2,3-triazoles. Optimize conditions (e.g., CuSO₄/sodium ascorbate in t-BuOH:H₂O) for regioselectivity .
  • Safety Note : Purify products via column chromatography to remove residual azides, which may decompose explosively .

Data Contradictions and Resolution

  • Crystallographic discrepancies : Variations in unit cell parameters (e.g., β angles) between batches may arise from solvent polarity or cooling rates during crystallization. Validate via repeated trials and Rietveld refinement .
  • Spectroscopic anomalies : Overlapping peaks in NMR (e.g., methoxy vs. aromatic protons) require high-field instruments (≥500 MHz) or deuterated solvents for resolution .

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